molecular formula C5H3BrClNO B12362117 3-bromo-5-chloro-3H-pyridin-2-one

3-bromo-5-chloro-3H-pyridin-2-one

Cat. No.: B12362117
M. Wt: 208.44 g/mol
InChI Key: VFGCJTPWMLLUHI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-3H-pyridin-2-one is a heterocyclic compound that features both bromine and chlorine substituents on a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-3H-pyridin-2-one typically involves halogenation reactions. One common method is the bromination of 5-chloro-2-pyridone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-5-chloro-3H-pyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-3H-pyridin-2-one is unique due to its specific combination of bromine and chlorine substituents on the pyridinone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C5H3BrClNO

Molecular Weight

208.44 g/mol

IUPAC Name

3-bromo-5-chloro-3H-pyridin-2-one

InChI

InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2,4H

InChI Key

VFGCJTPWMLLUHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1Br)Cl

Origin of Product

United States

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